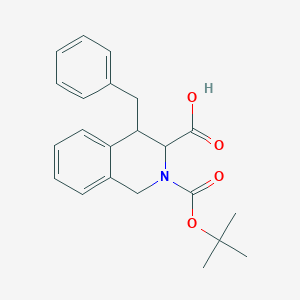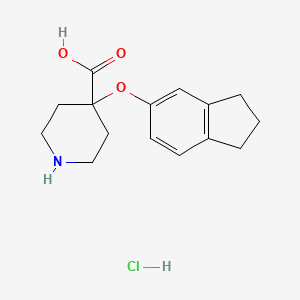![molecular formula C11H24Cl2N2 B1486115 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride CAS No. 2206243-94-7](/img/structure/B1486115.png)
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride
Descripción general
Descripción
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride (1-PEP-DHC) is a synthetic piperidine derivative with a wide range of applications in the life sciences. It is used as an agonist of the muscarinic acetylcholine receptor (mAChR) and has been studied extensively in research related to the nervous system. 1-PEP-DHC has been used to study the effects of acetylcholine on the autonomic nervous system, as well as to investigate the role of mAChR in learning and memory. This compound has also been used to study the effects of various drugs on the central nervous system.
Mecanismo De Acción
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride is an agonist of the muscarinic acetylcholine receptor (mAChR). This receptor is a G-protein-coupled receptor (GPCR) that is activated by the neurotransmitter acetylcholine. When 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride binds to the mAChR, it activates the receptor, which in turn triggers a cascade of events that result in various physiological responses.
Biochemical and Physiological Effects
The activation of mAChR by 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride results in a variety of biochemical and physiological effects. These effects include the inhibition of adenylate cyclase, the activation of phospholipase C, the release of calcium from intracellular stores, and the activation of protein kinase C. These biochemical changes result in a variety of physiological effects, including the stimulation of the autonomic nervous system, the modulation of the cardiovascular and respiratory systems, and the modulation of learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride is an attractive compound for use in laboratory experiments due to its high selectivity for the muscarinic acetylcholine receptor (mAChR). This compound has a high binding affinity for the mAChR, and it is relatively stable and easy to synthesize. Additionally, 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride is relatively non-toxic and has a low level of side effects. However, this compound is not suitable for use in vivo experiments due to its short duration of action and its inability to cross the blood-brain barrier.
Direcciones Futuras
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride has a wide range of potential applications in the life sciences. In the future, this compound could be used to study the role of mAChR in the regulation of various physiological processes, such as the cardiovascular and respiratory systems. Additionally, this compound could be used to study the effects of various drugs on the central nervous system. Furthermore, 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride could be used to study the role of mAChR in learning and memory, as well as in the development of new drugs for the treatment of neurological disorders. Finally, this compound could be used to study the role of mAChR in the regulation of the autonomic nervous system.
Aplicaciones Científicas De Investigación
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride has been used extensively in scientific research to study the effects of acetylcholine on the autonomic nervous system, as well as to investigate the role of mAChR in learning and memory. This compound has also been used to study the effects of various drugs on the central nervous system. In addition, 1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride has been used to study the role of mAChR in the regulation of cardiovascular and respiratory functions.
Propiedades
IUPAC Name |
1-(1-pyrrolidin-3-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10(11-5-6-12-9-11)13-7-3-2-4-8-13;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCQMDMHJNUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)N2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Pyrrolidinyl)ethyl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol hydrochloride](/img/structure/B1486033.png)
![2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486036.png)



![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B1486042.png)

![Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether hydrochloride](/img/structure/B1486047.png)


![2-[4-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B1486052.png)

